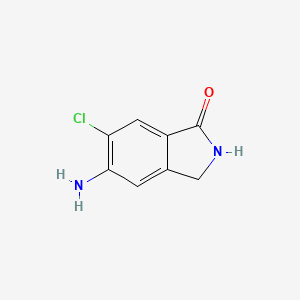

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

Beschreibung

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is a heterocyclic compound featuring a dihydroisoindole scaffold with amino (-NH₂) and chloro (-Cl) substituents at positions 5 and 6, respectively. The core structure consists of a bicyclic framework (isoindolone) with a ketone group at position 1 and partial saturation at positions 2 and 3.

The chloro and amino groups may enhance lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target interactions.

Eigenschaften

IUPAC Name |

5-amino-6-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXOPWJLIZDVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitro Reduction

Reduction of a pre-installed nitro group is a reliable pathway. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Fe/HCl) convert 5-nitro-6-chloroisoindolinone to the target amine. This method avoids over-reduction by carefully controlling reaction time and hydrogen pressure.

Nucleophilic Aromatic Substitution (SNAr)

Activation of the chloro substituent via electron-withdrawing groups enables displacement with ammonia or amines. Heating 6-chloro-5-nitroisoindolinone in ammonium hydroxide at 100–120°C replaces chlorine with an amine, though competing hydrolysis requires careful pH monitoring.

Catalytic Carbonylation and Cross-Coupling

Recent advances leverage palladium-catalyzed carbonylation for one-pot synthesis. As demonstrated in patent CN104892614A, 2-(2-iodophenyl)indole derivatives react with carbon monoxide (CO) under Pd(OAc)₂ catalysis to form isoindolone frameworks. Adapting this method, 5-amino-6-chloroisoindolinone could be synthesized by incorporating halogen and amine functionalities in the starting aryl iodide.

Optimization and Challenges

-

Regioselectivity : Competing halogenation at adjacent positions is mitigated using sterically hindered directing groups or low-temperature EAS.

-

Functional Group Compatibility : Protecting amines (e.g., as acetamides) during halogenation prevents unwanted side reactions.

-

Atom Economy : Catalytic methods (e.g., Pd-mediated carbonylations) improve efficiency, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoindolones, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism by which 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- exerts its effects involves interactions with specific molecular targets. The amino and chloro substituents enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and additional functional groups. A comparative analysis is provided below:

Substituent Effects

- Chloro vs.

- Amino Position: 5-Amino substitution (target) vs. 6-amino (651733-84-5) may alter electronic distribution, affecting interactions with biological targets (e.g., hydrogen bonding or π-stacking) .

- Bulkier Groups : Addition of 3,5-dimethylphenyl (651733-84-5) or benzyl (1019456-03-1) groups enhances steric bulk, possibly reducing metabolic clearance but increasing molecular weight .

Physicochemical Properties

- Melting Points : While direct data for the target are unavailable, analogs like compound 42 () exhibit high melting points (289–290°C), suggesting crystalline stability in halogenated isoindolones .

- Hydrogen Bonding: The target’s amino and chloro groups contribute to a higher polar surface area (~60 Ų) compared to analogs with non-polar substituents (e.g., 2-ethyl, PSA ~46 Ų) .

Biologische Aktivität

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- (CAS Number: 1367864-25-2), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molar Mass : 182.61 g/mol

- Synonyms : 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effective activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 100 µg/mL to lower values depending on structural modifications .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Isoindole Derivative A | 100 | E. coli |

| Isoindole Derivative B | 15.6 | S. aureus |

| Isoindole Derivative C | 50 | Pseudomonas aeruginosa |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of isoindole derivatives in models of neurodegenerative diseases. The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating Alzheimer's disease. In silico studies suggest that the structural features of isoindoles may enhance their binding affinity to AChE, thus providing a therapeutic avenue for cognitive disorders .

The biological activity of 1H-Isoindol-1-one is attributed to several mechanisms:

- Oxidative Stress Modulation : Compounds in this class have been shown to induce oxidative stress in bacterial cells, leading to cell death. This mechanism is particularly relevant in their antibacterial activity.

- Enzyme Inhibition : The ability to inhibit key enzymes such as AChE positions these compounds as potential therapeutics for neurodegenerative diseases.

- Receptor Interaction : Some studies suggest that isoindole derivatives may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in neurotransmission and cellular signaling .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various isoindole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that structural modifications significantly influenced the antimicrobial potency, with certain derivatives exhibiting MIC values comparable to standard antibiotics like ciprofloxacin .

Neuroprotective Study

In another investigation focused on the neuroprotective properties of isoindole derivatives, researchers found that specific compounds could reduce neuroinflammation and apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a promising role for these compounds in the management of Alzheimer's disease .

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

- Intermediate characterization by -NMR and LC-MS ensures reaction progress .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

- -NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), NH (δ 5.2–5.5 ppm), and dihydro-isoindol CH groups (δ 2.8–3.2 ppm) confirm the structure .

- IR Spectroscopy : Stretching vibrations for NH (~3400 cm) and carbonyl (C=O, ~1680 cm) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 211.6 ([M+H]) align with the molecular formula CHClNO .

Q. Table: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR | δ 7.3 (s, 1H, Ar-H), δ 3.1 (t, 2H, CH) | |

| IR | 1680 cm (C=O) | |

| LC-MS | m/z 211.6 ([M+H]) |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with purified enzymes (e.g., PKC isoforms) to compare activity under uniform conditions .

- Impurity Profiling : Conduct HPLC-UV/MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .

- Dose-Response Curves : Establish IC values in triplicate to assess reproducibility .

Example : Bisindolylmaleimide analogs show variability in PKC inhibition due to substituent positioning; similar analysis applies to isoindol-one derivatives .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Use Michaelis-Menten plots with varying ATP concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Employ software (e.g., MOE) to model interactions with kinase ATP-binding pockets, focusing on chlorine and amino group roles .

- Mutagenesis : Engineer kinase mutants (e.g., PKCα T497A) to validate binding sites via activity loss .

Controls : Include positive controls (staurosporine for kinase inhibition) and negative controls (DMSO vehicle) .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon, shielded from light, to prevent oxidation of the amino group .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products (e.g., quinone formation) .

- Solubility : Use DMSO for stock solutions (10 mM), avoiding aqueous buffers to prevent hydrolysis .

Advanced: How to assess its potential off-target effects in cellular models?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- CRISPR Knockout : Generate cell lines lacking primary targets (e.g., PKC isoforms) to observe residual effects .

- Transcriptomics : RNA-seq analysis post-treatment reveals pathway-level perturbations (e.g., MAPK/ERK) .

Validation : Cross-validate with siRNA knockdown or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.